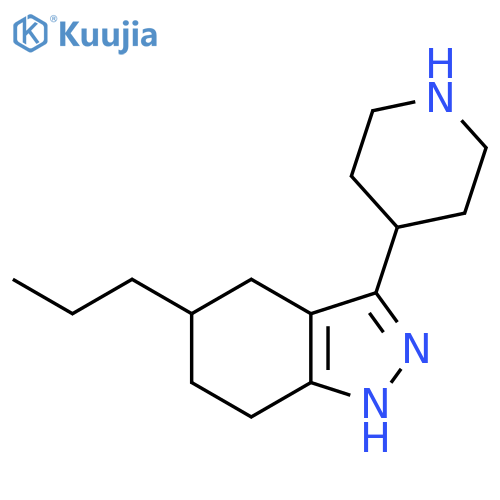Cas no 2138530-61-5 (3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole)

2138530-61-5 structure
商品名:3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole
- 2138530-61-5
- EN300-1154292
-
- インチ: 1S/C15H25N3/c1-2-3-11-4-5-14-13(10-11)15(18-17-14)12-6-8-16-9-7-12/h11-12,16H,2-10H2,1H3,(H,17,18)
- InChIKey: AZFSBYRPYNHZKQ-UHFFFAOYSA-N
- ほほえんだ: N1C2CCC(CCC)CC=2C(C2CCNCC2)=N1
計算された属性
- せいみつぶんしりょう: 247.204847810g/mol
- どういたいしつりょう: 247.204847810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 40.7Ų
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154292-0.5g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.5g |
$699.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-2.5g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 2.5g |
$1428.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-10.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-1.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-0.1g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.1g |
$640.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-0.25g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.25g |
$670.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-5.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1154292-0.05g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.05g |
$612.0 | 2023-06-09 |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
2138530-61-5 (3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
